
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide
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Overview
Description
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with a pyrimidin-2-yloxy group and an isonicotinamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization. One common method includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.
Introduction of the Pyrimidin-2-yloxy Group: The pyrimidin-2-yloxy group is introduced via nucleophilic substitution, where a suitable pyrimidine derivative reacts with the cyclohexyl ring under basic conditions.
Attachment of the Isonicotinamide Moiety: The final step involves coupling the isonicotinamide group to the functionalized cyclohexyl ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with various functional groups replacing the pyrimidin-2-yloxy group.
Scientific Research Applications
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide: Similar structure but with a nicotinamide moiety instead of isonicotinamide.
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide: Contains a benzamide group instead of isonicotinamide.
Uniqueness
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Biological Activity
N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide is a complex organic compound with significant potential in pharmacological applications due to its unique structural features. This article delves into its biological activity, highlighting research findings, case studies, and comparative data.
Structural Overview
The compound features a bicyclic structure combining a pyrimidine ring and a cyclohexyl moiety linked through an isonicotinamide group. Its molecular formula is C18H21N3O4, indicating a relatively high molecular weight and complexity, which may enhance its interactions within biological systems.
Biological Activity
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : The presence of the isonicotinamide group is associated with antimicrobial effects, making it a candidate for treating infections.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures often exhibit anti-inflammatory properties, suggesting potential therapeutic uses in inflammatory diseases.
- Enzyme Inhibition : Interaction studies reveal significant binding affinity with various enzymes and receptors, indicating its role as a potential inhibitor in metabolic pathways.
Research Findings
Recent studies have focused on the compound's mechanism of action and its efficacy against specific biological targets. For instance:
- Binding Affinity : Studies show that this compound binds effectively to certain kinases and receptors involved in cellular signaling pathways, which could lead to therapeutic applications in cancer treatment.
Table 1: Comparative Biological Activities of Related Compounds
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
Isoniazid | Pyridine derivative | Antitubercular | First-line treatment for tuberculosis |
Pyrimidine derivatives | Various | Antimicrobial | Diverse activities based on substitutions |
Cyclohexylamine derivatives | Aliphatic amines | Antidepressant | Simple structure with varied activity |
This compound | Complex bicyclic structure | Antimicrobial, anti-inflammatory | Unique combination of pyrimidine and cyclohexyl moieties |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed significant inhibition of cell proliferation in MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .
- Inflammation Models : In animal models of inflammation, the compound has been shown to reduce markers of inflammation significantly, suggesting its utility in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets. The isonicotinamide moiety enhances its binding affinity to enzymes involved in metabolic processes, while the pyrimidine ring contributes to its pharmacological properties.
Properties
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(12-6-10-17-11-7-12)20-13-2-4-14(5-3-13)22-16-18-8-1-9-19-16/h1,6-11,13-14H,2-5H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQVUDXNPBOVRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=NC=C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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